GNF6702 vs. GNF5343: 400-Fold Improvement in Intracellular Leishmania donovani Potency
Optimization of the initial hit compound GNF5343 led to GNF6702, which exhibited a 400-fold increase in potency against intramacrophage L. donovani amastigotes [1]. This represents a substantial improvement in activity against the clinically relevant intracellular stage of the parasite.
| Evidence Dimension | Intracellular L. donovani amastigote growth inhibition (fold change in potency) |
|---|---|
| Target Compound Data | 400-fold increase in potency compared to GNF5343 |
| Comparator Or Baseline | GNF5343 (initial hit compound) |
| Quantified Difference | 400-fold increase in potency |
| Conditions | Intramacrophage Leishmania donovani amastigote assay |
Why This Matters
This demonstrates that GNF6702 is a significantly optimized lead compound with far greater activity against the disease-relevant intracellular form of Leishmania, which is crucial for in vivo efficacy studies.
- [1] Khare S, Nagle AS, Biggart A, Lai YH, Liang F, Davis LC, et al. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness. Nature. 2016;537(7619):229-233. View Source
